molecular formula C5H7N9 B12565740 N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine CAS No. 177329-17-8

N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine

Cat. No.: B12565740
CAS No.: 177329-17-8
M. Wt: 193.17 g/mol
InChI Key: JCLLVROEHBJFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyano-N’'-(4,6-diamino-1,3,5-triazin-2-yl)guanidine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a triazine ring and guanidine group, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’'-(4,6-diamino-1,3,5-triazin-2-yl)guanidine typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’'-(4,6-diamino-1,3,5-triazin-2-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-Cyano-N’'-(4,6-diamino-1,3,5-triazin-2-yl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyano-N’'-(4,6-diamino-1,3,5-triazin-2-yl)guanidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components to exert its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyano-N’'-(4,6-diamino-1,3,5-triazin-2-yl)guanidine is unique due to its specific combination of a triazine ring and guanidine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

177329-17-8

Molecular Formula

C5H7N9

Molecular Weight

193.17 g/mol

IUPAC Name

1-cyano-2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine

InChI

InChI=1S/C5H7N9/c6-1-10-2(7)12-5-13-3(8)11-4(9)14-5/h(H7,7,8,9,10,11,12,13,14)

InChI Key

JCLLVROEHBJFDB-UHFFFAOYSA-N

Canonical SMILES

C(#N)NC(=NC1=NC(=NC(=N1)N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.